

Gas Chromatography Method for the Quantification of Binapacryl in Fruit

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Compound of Interest

Compound Name: *Binapacryl*

CAS No.: 485-31-4

Cat. No.: B1667083

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Introduction

Binapacryl is a dinitrophenyl ester fungicide and acaricide previously used in agriculture to control mites and powdery mildew on various crops, including fruits. Due to potential health concerns, its use has been restricted or banned in many regions. Therefore, monitoring for its residues in food commodities like fruit is crucial for ensuring food safety and compliance with regulatory limits. This application note details a robust and reliable method for the quantification of **Binapacryl** in fruit matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The method involves an initial extraction of **Binapacryl** from a homogenized fruit sample using acetonitrile. A subsequent salting-out step with magnesium sulfate and sodium chloride separates the organic layer from the aqueous matrix. The extract then undergoes a cleanup step known as dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives such as organic acids, sugars, and pigments. The final, cleaned extract is then analyzed by a

gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS). The GC separates **Binapacryl** from other components in the extract, and the MS/MS provides selective and sensitive detection and quantification.

Experimental Protocol

1. Apparatus and Reagents

- Apparatus:
 - Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
 - High-speed homogenizer
 - Centrifuge capable of 4000 rpm
 - Vortex mixer
 - Analytical balance (4 decimal places)
 - Syringe filters (0.22 µm)
 - 50 mL and 15 mL polypropylene centrifuge tubes
 - Micropipettes and appropriate tips
 - GC vials
- Reagents:
 - **Binapacryl** analytical standard
 - Acetonitrile (pesticide residue grade)
 - Ethyl acetate (pesticide residue grade)
 - Anhydrous Magnesium Sulfate (MgSO₄)
 - Sodium Chloride (NaCl)

- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- LC-MS grade water

2. Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined sample preparation process widely adopted for pesticide multi-residue analysis in food.[1][2]

- Homogenization: Weigh a representative portion of the fruit sample (e.g., 1 kg of apples) and homogenize it using a high-speed blender to achieve a uniform sample matrix.[1][3] For dry fruits like raisins, rehydration is necessary before homogenization. This can be done by adding a specific ratio of water to the sample (e.g., 8.5 mL water to 5 g of homogenized raisins).[2][4]
- Extraction:
 - Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.[5]
 - Add 10 mL of acetonitrile to the tube.[2]
 - Add QuEChERS extraction salts (commonly a mixture of 4 g MgSO₄ and 1 g NaCl).[2]
 - Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and facilitate the partitioning of **Binapacryl** into the acetonitrile layer.[6]
 - Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[4] The d-SPE tube should contain 150 mg MgSO₄ and 25 mg PSA. For matrices with fat content, C18 sorbent can also be included.[4]
 - Vortex the d-SPE tube for 30-60 seconds to allow the sorbents to interact with the extract and remove matrix interferences.[6]

- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[6]
- Final Extract Preparation:
 - Carefully transfer the cleaned supernatant into a GC vial for analysis. A syringe filter may be used to remove any remaining particulate matter.

3. GC-MS/MS Analysis

- Instrument Conditions: The following are typical GC-MS/MS conditions. These may need to be optimized for the specific instrument in use.
 - GC System: Agilent 7890 GC or equivalent.
 - MS System: Triple Quadrupole MS such as Xevo TQ-GC.[4]
 - Column: Rtx-5MS, 30 m x 0.25 mm x 0.25 μ m, or similar 5% phenyl-methylpolysiloxane column.[4]
 - Injector: Splitless mode, 2 μ L injection volume, temperature at 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program: Start at 60 °C (hold for 1.5 min), ramp at 25 °C/min to 180 °C, then ramp at 5 °C/min to 280 °C, and hold for 10 minutes.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Source Temperature: 250 °C.[4]
 - Transfer Line Temperature: 280 °C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for **Binapacryl** must be optimized. For **Binapacryl**, a potential transition could be monitored around a retention time of 15.54 minutes.[7]

- Calibration: Prepare matrix-matched calibration standards to compensate for any matrix effects that may enhance or suppress the instrument signal.[7][8] This is done by spiking blank fruit extract (processed using the same QuEChERS method) with known concentrations of the **Binapacryl** analytical standard. A calibration curve is constructed by plotting the peak area against the concentration.

Data and Performance Characteristics

The method should be validated to ensure it meets performance criteria for accuracy, precision, and sensitivity.[9] The following table summarizes typical performance data for pesticide residue analysis in fruit matrices.

Parameter	Typical Acceptance Criteria	Description
Linearity (R ²)	≥ 0.990	Indicates the correlation between concentration and instrument response over a specified range.[8]
Limit of Quantification (LOQ)	Typically 0.01 mg/kg	The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[7]
Accuracy (Recovery)	70 - 120%	The percentage of the true amount of analyte that is detected by the method, determined by analyzing spiked blank samples.[8][10]
Precision (%RSD)	≤ 20%	The relative standard deviation of replicate measurements, indicating the method's repeatability.[8]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to the final report.

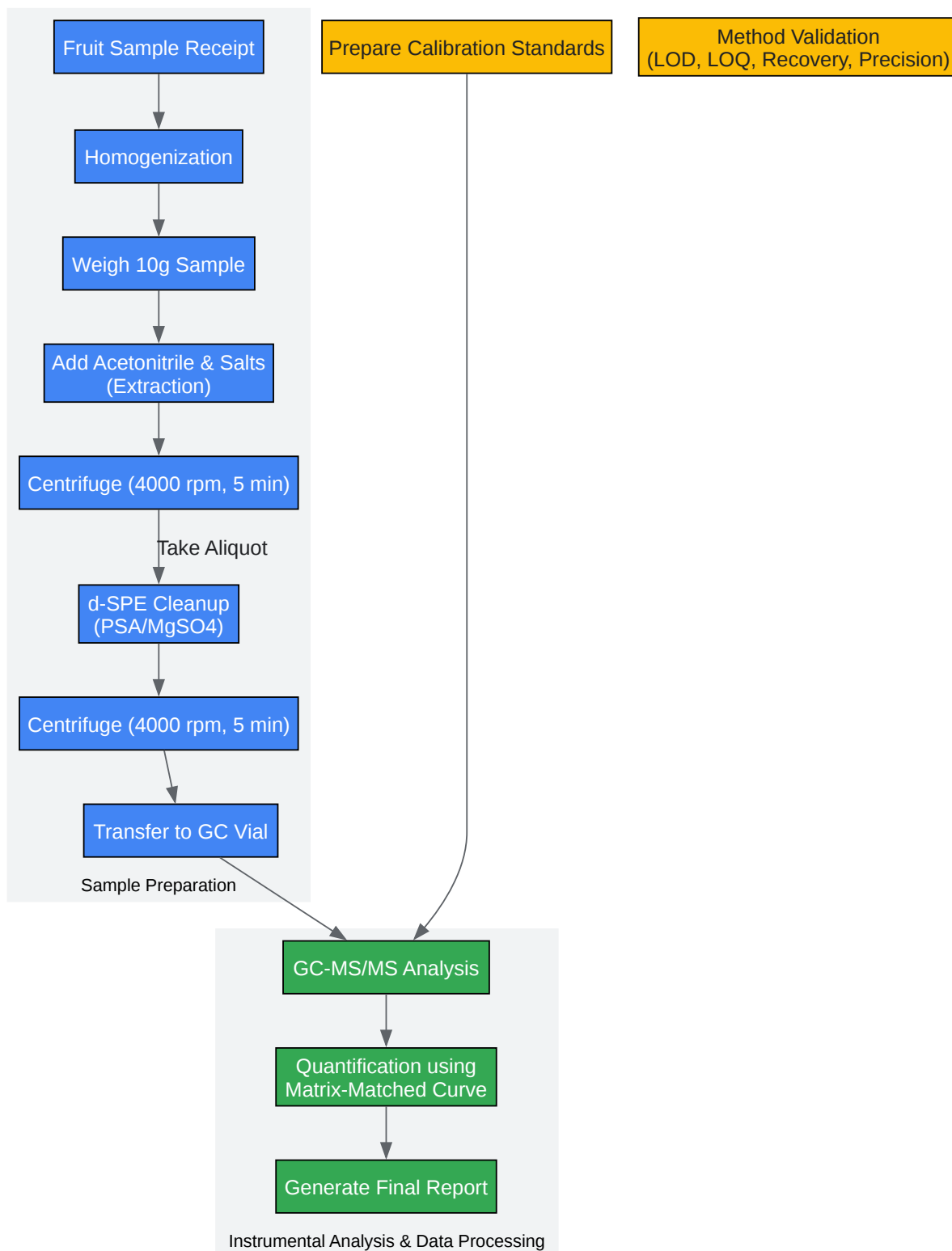


Figure 1. Analytical Workflow for Binapacryl Quantification

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Caption: Figure 1. Analytical Workflow for **Binapacryl** Quantification.

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